molecular formula C13H10ClN3O3 B8529854 2-chloro-N-(4-methyl-3-nitrophenyl)pyridine-4-carboxamide

2-chloro-N-(4-methyl-3-nitrophenyl)pyridine-4-carboxamide

Cat. No. B8529854
M. Wt: 291.69 g/mol
InChI Key: HBRAGDYMFAZUBV-UHFFFAOYSA-N
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Patent
US06455520B1

Procedure details

Triethylamine (31.8 ml) was added to a stirred mixture of 4-methyl-3-nitroaniline (15.8 g), 2-chloropyridine-4-carbonyl chloride (20 g) and methylene chloride (1 liter) and the resultant mixture was stirred at ambient temperature for 16 hours. The precipitate was isolated, washed with a saturated aqueous sodium bicarbonate solution and with methylene chloride and dried under vacuum at 40° C. There was thus obtained 2-chloro-N-(4-methyl-3-nitrophenyl)pyridine-4-carboxamide (10.2 g). The organic filtrate was washed with a saturated aqueous sodium bicarbonate solution, dried over magnesium sulphate and evaporated. The residue was triturated under methylene chloride and the resultant solid was isolated and dried under vacuum at 40° C. There was thus obtained a second crop (8.13 g) of 2-chloro-N-(4-methyl-3-nitrophenyl)pyridine-4-carboxamide; NMR Spectrum: (DMSOd6) 2.48 (s, 3H), 7.51 (d, 1H), 7.86 (m, 1H), 7.96 (m, 2H), 8.49 (m, 1H), 8.64 (m, 1H), 10.85 (s, 1H); Mass Spectrum: M+H+ 292 and 294.
Quantity
31.8 mL
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][C:10]=1[N+:16]([O-:18])=[O:17].[Cl:19][C:20]1[CH:25]=[C:24]([C:26](Cl)=[O:27])[CH:23]=[CH:22][N:21]=1>C(Cl)Cl>[Cl:19][C:20]1[CH:25]=[C:24]([C:26]([NH:13][C:12]2[CH:14]=[CH:15][C:9]([CH3:8])=[C:10]([N+:16]([O-:18])=[O:17])[CH:11]=2)=[O:27])[CH:23]=[CH:22][N:21]=1

Inputs

Step One
Name
Quantity
31.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15.8 g
Type
reactant
Smiles
CC1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C(=O)Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was isolated
WASH
Type
WASH
Details
washed with a saturated aqueous sodium bicarbonate solution and with methylene chloride
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C
WASH
Type
WASH
Details
The organic filtrate was washed with a saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated under methylene chloride
CUSTOM
Type
CUSTOM
Details
the resultant solid was isolated
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.13 g
YIELD: CALCULATEDPERCENTYIELD 26.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.